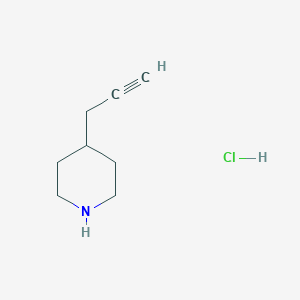

N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

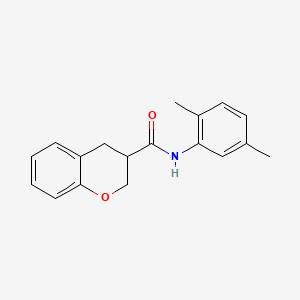

N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is a compound that appears to be a derivative of benzamide with substitutions that include a thiazole and a pyridine ring. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, which include various benzamide derivatives with biological activities and different synthesis methods.

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through the formation of Schiff's bases, as seen in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides was performed using microwave irradiation, which provided a cleaner, more efficient, and faster method compared to traditional thermal heating . These methods suggest that the synthesis of this compound could potentially be optimized using microwave-assisted techniques.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined to be a rigid molecule due to internal hydrogen bonding . These techniques would likely be applicable in analyzing the molecular structure of this compound to determine its conformation and stability.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including interactions with biological targets. For example, some benzamide derivatives have been screened for their inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidases . The antibacterial activity of thiazolepyridine conjugated benzamides has also been investigated, with some derivatives showing moderate bacterial growth inhibition . These studies suggest that this compound could also be evaluated for its potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are important for their potential applications. For example, the melting point range for 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was reported, and its FTIR analysis provided information on the vibrational frequencies of various functional groups . The gelation behavior of N-(thiazol-2-yl)benzamide derivatives was studied to understand the role of methyl functionality and non-covalent interactions . These analyses would be relevant for assessing the properties of this compound and its suitability for drug development or other applications.

Applications De Recherche Scientifique

Synthesis and Applications in Organic Materials

Benzothiazoles and thiazolopyridines, related to N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide, are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free synthesis method utilizing 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation has been reported. This process enables the uniform synthesis of these compounds from N-(hetero)arylthioamides, highlighting a significant advancement in the efficient and eco-friendly production of benzothiazoles and thiazolopyridines (Qian et al., 2017).

Antibacterial Applications

Research on thiazolepyridine derivatives, which are structurally similar to this compound, has led to the development of novel antibacterial agents. A study synthesizing N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides through a one-pot three-component reaction demonstrated moderate bacterial growth inhibition against Staphylococcus aureus and Bacillus subtilis strains. This finding opens up potential pathways for designing new antibacterial drugs based on thiazolepyridine scaffolds (Karuna et al., 2021).

Gelation Properties

The synthesis of N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionalities, has revealed their capability to act as supramolecular gelators. This research provides insight into the impact of methyl functionality and non-covalent interactions, such as S⋯O interaction, on gelation behavior. These findings could have implications for the development of new materials with specific gelation properties (Yadav & Ballabh, 2020).

Antimicrobial and Anticancer Activities

Thiazole derivatives, including structures similar to this compound, have been synthesized and tested for their antimicrobial activity. Some of these compounds showed potent activity against various bacterial and fungal strains, outperforming reference drugs in some cases. This indicates the potential of thiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017). Additionally, microwave-assisted synthesis of thiadiazole and benzamide hybrids has yielded compounds with promising anticancer activity against several human cancer cell lines, suggesting the therapeutic potential of these structures in oncology (Tiwari et al., 2017).

Propriétés

IUPAC Name |

N-(4-methylpyridin-3-yl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-11-6-7-17-10-14(11)19-15(20)12-2-4-13(5-3-12)21-16-18-8-9-22-16/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFRRQGXAQCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)

![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)

![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)

![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)